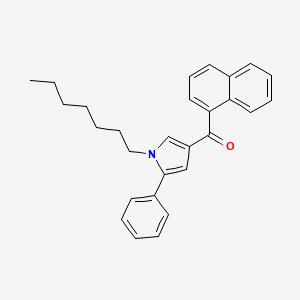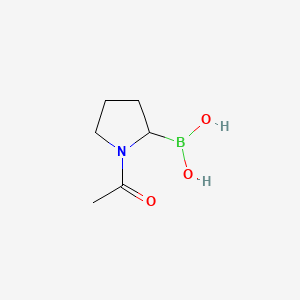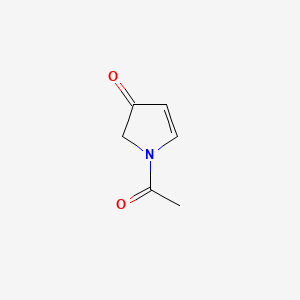
(1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone
描述
JWH 146: 它作为大麻素受体CB1和CB2的激动剂,对CB1受体具有中等选择性 。该化合物于2006年由John W. Huffman及其同事首次合成,用于研究配体与CB1受体结合的性质 。
准备方法
合成路线和反应条件: JWH 146的合成涉及在碱性条件下将1-萘酰氯与1-庚基-5-苯基-1H-吡咯反应。 反应通常使用三乙胺或吡啶等碱来中和反应过程中形成的盐酸 。
工业生产方法: 虽然JWH 146的具体工业生产方法没有得到很好的记录,但一般方法将涉及扩大实验室合成规模。这将包括优化反应条件,例如温度和溶剂选择,以最大限度地提高产量和纯度。工业生产还将涉及严格的质量控制措施,以确保一致性和安全性。
化学反应分析
反应类型: JWH 146主要由于萘酰基和吡咯基的存在而发生取代反应。它也可以进行氧化和还原反应,尽管这些反应不太常见。
常用试剂和条件:
取代反应: 通常涉及在碱性条件下使用胺或醇等亲核试剂。
氧化反应: 可以使用高锰酸钾或三氧化铬等氧化剂进行。
还原反应: 通常涉及使用氢化铝锂或硼氢化钠等还原剂。
主要产物: 这些反应的主要产物取决于所使用的具体试剂和条件。例如,胺的取代反应可以生成酰胺衍生物,而氧化反应可以生成羧酸或酮。
科学研究应用
化学: JWH 146用作分析化学中的参考标准,用于识别和定量各种样品中的合成大麻素 。
生物学和医学: 在生物学研究中,JWH 146用于研究大麻素受体激活的影响。 它有助于了解CB1和CB2受体在各种生理过程中的作用 。
作用机制
JWH 146通过与大麻素受体CB1和CB2结合发挥作用。 它对主要存在于中枢神经系统的CB1受体具有更高的亲和力 。 JWH 146结合后会激活这些受体,导致一系列细胞内事件,从而调节神经递质释放和其他细胞过程 。
相似化合物的比较
类似化合物:
JWH 018: 另一种结构相似但侧链不同的合成大麻素。
JWH 073: 与JWH 018相似,但烷基链长度不同。
AM-2201: 一种具有氟化侧链的合成大麻素。
独特性: JWH 146的独特性在于其在吡咯环上的特定庚基和苯基取代,这赋予了其对CB1和CB2受体独特的结合亲和力和选择性 。
属性
IUPAC Name |
(1-heptyl-5-phenylpyrrol-3-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO/c1-2-3-4-5-11-19-29-21-24(20-27(29)23-14-7-6-8-15-23)28(30)26-18-12-16-22-13-9-10-17-25(22)26/h6-10,12-18,20-21H,2-5,11,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBFNFBWXVCTSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C=C(C=C1C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016888 | |
| Record name | (1-heptyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914458-21-2 | |
| Record name | JWH-146 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914458212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-heptyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-146 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5446SVK6LH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The CB2 receptor, a member of the G-protein-coupled receptor superfamily, presents itself as an attractive drug target for pain and inflammation management. [] This is due to its role in modulating immune responses and pain perception.
A: While the provided research paper [] doesn't delve into specific SAR studies for JWH-146, it does highlight the importance of the N-1 alkyl chain length in cannabimimetic indoles for CB2 receptor binding. This suggests that modifications to this region of the JWH-146 molecule could impact its binding affinity and potentially lead to the development of analogs with altered pharmacological profiles. Further research exploring systematic structural modifications of JWH-146 and evaluating their impact on CB2 receptor activity, potency, and selectivity would be valuable. This information could contribute to designing novel CB2 ligands with improved therapeutic potential for pain and inflammation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B568688.png)
![5,6,7,8-Tetrahydro-2H-isoxazolo[5,4-b]azepin-3(4H)-one](/img/structure/B568691.png)


![(2R,3aS,3bR,5aR,6S,9aS,9bS,11aS)-9a-(hydroxymethyl)-3b,6,11a-trimethyl-3',6'-dioxospiro[3a,4,5,5a,7,8,9,9b,10,11-decahydro-3H-naphtho[2,1-e][1]benzofuran-2,4'-cyclohexene]-6-carboxylic acid](/img/structure/B568694.png)

![N,2-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B568701.png)
![5,6-Dihydropyrimido[4,5-d]pyrimidin-2-ol](/img/structure/B568707.png)

